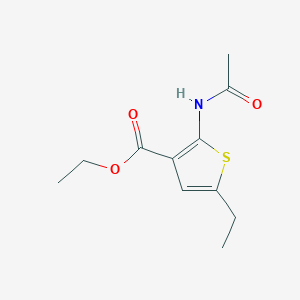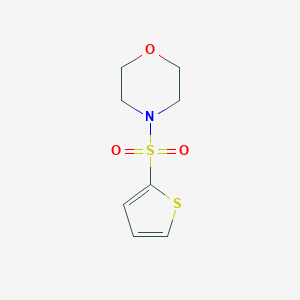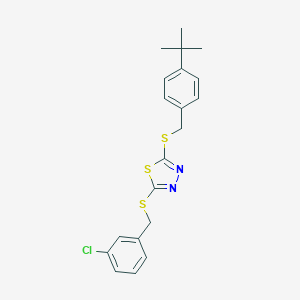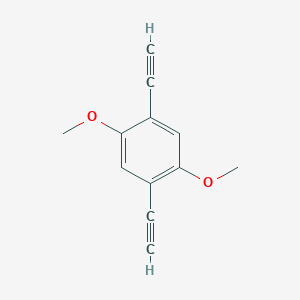
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, also known as AETC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AETC is a thiophene derivative that has been synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is not fully understood, but it has been suggested that Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate may exert its biological activity by inhibiting specific enzymes or receptors. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess anti-inflammatory and anticancer activities, and it has been suggested that these effects may be mediated through the inhibition of cyclooxygenase-2 (COX-2) or histone deacetylase (HDAC).
Efectos Bioquímicos Y Fisiológicos
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, anticancer, and antibacterial activities. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), and to induce apoptosis in cancer cells. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of complex molecules. However, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, including the development of novel Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate derivatives with improved pharmacological properties, the investigation of the mechanism of action of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and the exploration of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate's potential applications in other fields, such as material science and organic synthesis. Further studies are also needed to determine the optimal conditions for the use of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate in lab experiments and to investigate the potential toxicity of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate at high concentrations.
Conclusion
In conclusion, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate is a thiophene derivative that has gained attention in the scientific community due to its potential applications in various fields. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate, and further studies are needed to fully understand its potential applications and toxicity.
Métodos De Síntesis
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be synthesized through different methods, including the reaction of ethyl 2-bromo-5-ethylthiophene-3-carboxylate with acetyl chloride and ammonia, or through the reaction of ethyl 2-(bromomethyl)-5-ethylthiophene-3-carboxylate with acetamide. The yield of Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and reagent ratio.
Aplicaciones Científicas De Investigación
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has also been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In material science, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a precursor for the synthesis of thiophene-based polymers and as a dopant for organic electronic devices. In organic synthesis, Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate has been used as a versatile building block for the synthesis of complex molecules.
Propiedades
Número CAS |
5150-59-4 |
|---|---|
Nombre del producto |
Ethyl 2-(acetylamino)-5-ethylthiophene-3-carboxylate |
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C11H15NO3S/c1-4-8-6-9(11(14)15-5-2)10(16-8)12-7(3)13/h6H,4-5H2,1-3H3,(H,12,13) |
Clave InChI |
JDYPHTNMKBGGLI-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Chlorobenzylthio)-1H-benzo[d]imidazole](/img/structure/B186840.png)

![2-[(4-Nitrophenyl)ethynyl]aniline](/img/structure/B186844.png)

![3-Amino-4H-thieno[3,4-c]chromen-4-one](/img/structure/B186848.png)






